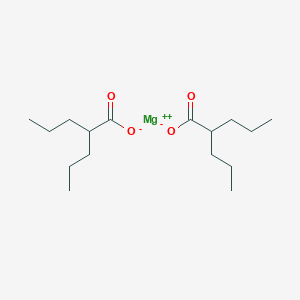

丙戊酸镁

描述

Magnesium Valproate is an antiepileptic medication used either alone or in combination with other medicines to control and prevent seizures, control extreme mood swings (mania) in patients suffering from bipolar disorder, and to control migraine headaches . It also has the potential to treat cancer .

Synthesis Analysis

One method for the preparation of magnesium valproate involves allowing valproic acid to react with magnesium oxide in an alcoholic medium . A selective ultraperformance liquid chromatographic (UPLC) method has been developed for the determination of magnesium valproate and its process-related impurities .Molecular Structure Analysis

The molecular formula of Magnesium Valproate is C16H30MgO4. It has an average mass of 310.712 Da and a monoisotopic mass of 310.199463 Da .Chemical Reactions Analysis

Thermal decomposition of magnesium salts of organic acids, including magnesium valproate, was analyzed by thermoanalytical, calorimetrical, and computational methods . The thermal decomposition of these salts occurs via two stages .科学研究应用

Migraine Prophylaxis

Magnesium valproate has been used in the prevention of migraine headaches . A comparative study of magnesium, sodium valproate, and concurrent magnesium-sodium valproate therapy in the prevention of migraine headaches showed that magnesium could enhance the antimigraine properties of sodium valproate in combination therapy and reduce the required valproate dose for migraine prophylaxis .

Anti-epileptic Agent

Sodium valproate, a component of magnesium valproate, is an antiepileptic agent that has been used for the treatment of epilepsy . It increases GABA brain levels and reduces the activity of N-methyl-d-aspartate receptors which can discontinue cortical spreading depression .

Neuroprotective Effects

Magnesium valproate has been investigated for its neuroprotective effects . The addition of magnesium to valproic acid in magnesium valproate can efficiently reduce calcium ion conductance, activate the Na + /K + ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy, compared to valproate alone .

Anti-manic Effects

Magnesium valproate has been studied for its anti-manic effects . It is currently a compound of interest in the field of psychiatry for its potential in treating manic episodes.

Anti-proliferative Effects in Oncology

Magnesium valproate has been the subject of many clinical trials in a variety of cancer types for its anti-proliferative effects . A study showed that magnesium in combination with valproic acid suppressed the proliferation and migration of human bladder cancer cells .

Autophagy Modulation in Cancer Therapy

The accurate utilization of MgCl2 in targeting autophagy might be beneficial in cancer therapy . Combination treatment with MgCl2 and VPA could markedly reduce proliferation, migration, and in vivo tumorigenicity of UC3 cells .

安全和危害

Magnesium Valproate can cause side effects such as nausea, vomiting, diarrhea, abdominal pain, increased appetite, weight gain, sleepiness, shakiness in the legs, arms, hands, or feet, itching and rash, hair loss, aggression or anger, and weakness . It is not recommended for use in patients with a known allergy to magnesium valproate, valproic acid, or any other inactive ingredients present along with this medicine . It is also not recommended for use in patients suffering from liver diseases or urea cycle disorders due to the increased risk of serious adverse effects .

未来方向

Magnesium Valproate has shown promise in the treatment of dementia patients, with a systematic review and meta-analysis suggesting that it may play an active role in the treatment of dementia patients . Another study revealed that magnesium could enhance the antimigraine properties of sodium valproate in combination therapy and reduce the required valproate dose for migraine prophylaxis .

作用机制

Target of Action

Magnesium valproate primarily targets GABAergic neurotransmission and glutamatergic neurotransmission . It acts on ion channels, leading to a general decrease in CNS hyperactivity .

Mode of Action

Magnesium valproate interacts with its targets by increasing GABAergic neurotransmission and inhibiting glutamatergic neurotransmission . This results in a decrease in CNS hyperactivity, which is beneficial in conditions like epilepsy and bipolar affective disorder .

Biochemical Pathways

Magnesium valproate affects several biochemical pathways. It has been associated with the ability to alter gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . It also reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway . Furthermore, it has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) .

Pharmacokinetics

Valproate is characterized by dose-limited absorption and nonlinear plasma protein binding . It undergoes multiple metabolic pathways of elimination . The degree of plasma protein binding of valproate is reduced in the elderly, patients with chronic liver disease, and in renal impairment .

Result of Action

The molecular and cellular effects of magnesium valproate’s action include the induction of tumor cell differentiation, apoptosis, and growth arrest . Clinically, it has been used to control and prevent the symptoms of seizures, mania, and migraine headaches .

Action Environment

The action of magnesium valproate can be influenced by environmental factors. For instance, the addition of magnesium to valproic acid in magnesium valproate can efficiently reduce calcium ion conductance, activate the Na+/K+ ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy, compared to valproate alone .

属性

IUPAC Name |

magnesium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLHOIUJVEAGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041062 | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium valproate | |

CAS RN |

62959-43-7 | |

| Record name | Magnesium Valproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-propylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

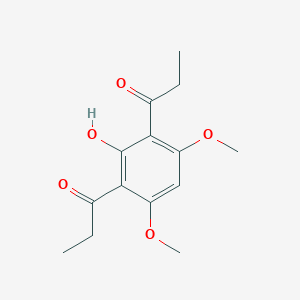

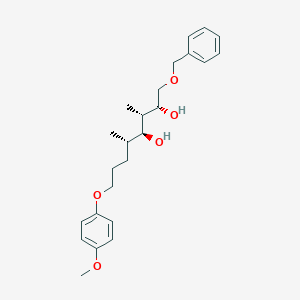

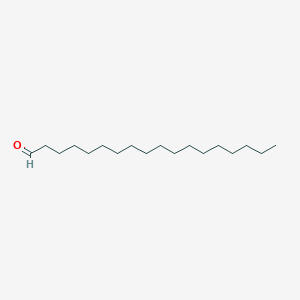

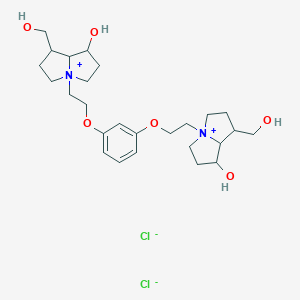

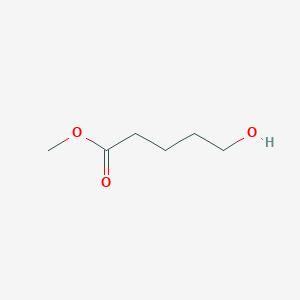

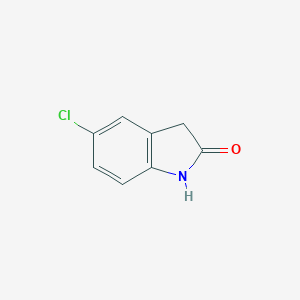

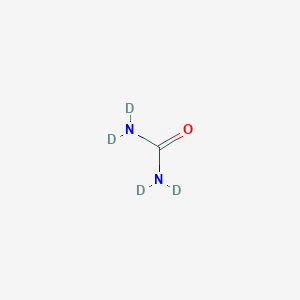

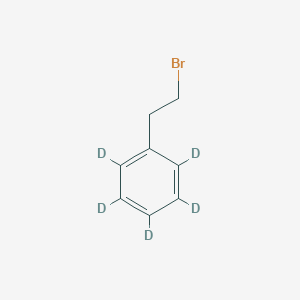

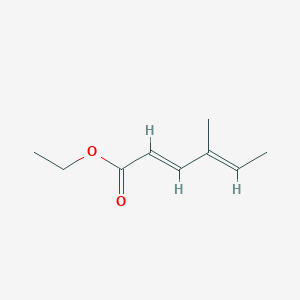

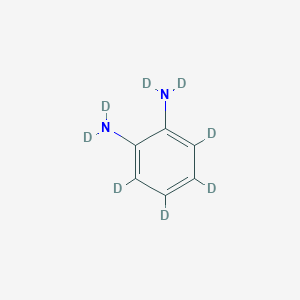

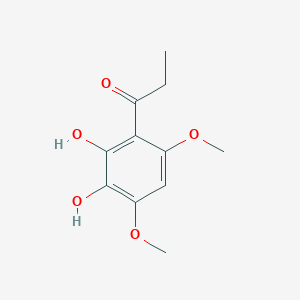

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)